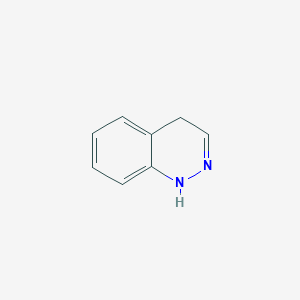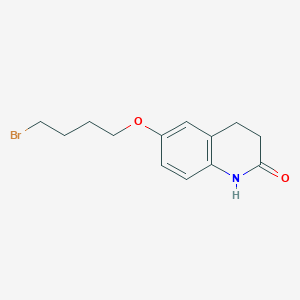
2-methyl-6-nitroisonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-6-nitroisonicotinic acid is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a methyl group at the second position, a nitro group at the sixth position, and a carboxylic acid group at the fourth position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-nitroisonicotinic acid typically involves nitration of 2-methylpyridine followed by carboxylation. One common method involves the reaction of 2-methylpyridine with nitric acid to introduce the nitro group at the sixth position. This is followed by carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-6-nitroisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-Methyl-6-aminopyridine-4-carboxylic acid.
Reduction: Formation of 2-Methyl-6-nitropyridine-4-methanol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-methyl-6-nitroisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-methyl-6-nitroisonicotinic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
2-methyl-6-nitroisonicotinic acid can be compared with other nitropyridine derivatives:
2-Methyl-4-nitropyridine-3-carboxylic acid: Similar structure but different position of the nitro and carboxylic acid groups.
2-Methyl-5-nitropyridine-4-carboxylic acid: Similar structure but different position of the nitro group.
2-Methyl-6-aminopyridine-4-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
60780-79-2 |
|---|---|
Molekularformel |
C7H6N2O4 |
Molekulargewicht |
182.13 g/mol |
IUPAC-Name |
2-methyl-6-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c1-4-2-5(7(10)11)3-6(8-4)9(12)13/h2-3H,1H3,(H,10,11) |
InChI-Schlüssel |
SEINDVQONGIVNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-N-butylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B8695271.png)

![N-[(4-benzothiazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B8695281.png)


![(7-Chlorofuro[2,3-c]pyridin-5-yl)methanol](/img/structure/B8695307.png)





![Phenol, 5-[(2-hydroxyethyl)amino]-4-methoxy-2-methyl-](/img/structure/B8695361.png)
